![molecular formula C15H14N2O5S B2820186 N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide CAS No. 333747-86-7](/img/structure/B2820186.png)
N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide
描述
N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. The compound features a 1,3-benzodioxole moiety, which is known for its presence in various biologically active molecules. This compound is often studied for its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C. This reaction produces 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C15H14N2O5S
- Molecular Weight : 334.35 g/mol
- CAS Number : 333747-86-7
The compound features a complex structure characterized by multiple aromatic rings and a sulfamoyl group, which are significant for its biological activities.
Therapeutic Applications
-
Anticancer Activity
- N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
- A notable study demonstrated its efficacy against specific cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenases (COX), which play a critical role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammation .
- Research indicates that it can be effective in treating conditions characterized by chronic inflammation.
- Antioxidant Effects
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Study 2 | Anti-inflammatory effects | Showed reduced levels of inflammatory markers in animal models. |
Study 3 | Antioxidant properties | Indicated protection against oxidative stress in cellular assays. |
作用机制
The mechanism of action of N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,3-benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity or inhibition of microbial growth .
相似化合物的比较
Similar Compounds
- N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
Uniqueness
N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is unique due to its specific combination of the 1,3-benzodioxole moiety and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications through various studies and findings.
- Molecular Formula : C16H16N2O4S
- Molecular Weight : 344.37 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. It has been identified as a potent inhibitor of phosphofructokinase (PFK), an enzyme critical in the glycolytic pathway. Inhibition of PFK can lead to reduced energy production in cells, which is particularly effective against certain pathogens and cancer cells.
Efficacy Against Pathogens
Research indicates that this compound shows significant inhibitory effects against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for African sleeping sickness and Chagas disease, respectively. The half-maximal inhibitory concentration (IC50) values for these pathogens are reported as follows:
Pathogen | IC50 Value (μM) |
---|---|
T. brucei | 0.37 |
T. cruzi | 0.13 |
These values suggest that this compound is a potent candidate for further development as an anti-parasitic agent .
Cytotoxicity and Selectivity
While the compound exhibits promising anti-parasitic activity, it is crucial to assess its cytotoxicity towards human cells. Preliminary studies indicate that at concentrations up to 33.3 µg/mL, it produces modest dose-dependent toxicity in human cell lines, highlighting the need for careful evaluation in therapeutic contexts .
Study on Antiproliferative Effects
A study conducted by Brimacombe et al. (2013) focused on the antiproliferative effects of various sulfonamide derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit cell growth in cancer cell lines while exhibiting lower toxicity towards normal cells .
Pharmacokinetics and In Vivo Studies
Further investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in animal models. Notably, oral administration resulted in significant bioavailability, suggesting potential for clinical applications .
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent against parasitic infections and possibly certain cancers. Its mechanism of action through PFK inhibition aligns with current therapeutic strategies targeting metabolic pathways in both pathogens and cancer cells.
Future Directions
Continued research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs to enhance potency and selectivity.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and acetylation. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and pH adjustments. For example, coupling the benzodioxole sulfonamide intermediate with 4-aminophenylacetamide under basic conditions (using K₂CO₃ or NaH) ensures proper bond formation. Post-synthesis, purification via column chromatography or recrystallization improves purity, while analytical techniques like NMR and HPLC validate structural integrity .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzodioxole, sulfamoyl, and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) identifies impurities, while FT-IR spectroscopy verifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., COX-2 or HDAC targets due to sulfamoyl/benzodioxole motifs) using fluorometric or colorimetric readouts. Cytotoxicity screening via MTT assays in cancer cell lines (e.g., MCF-7, HeLa) identifies baseline activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations guide further optimization .
Advanced Research Questions
Q. How can computational methods address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like COX-2 or kinases, explaining activity variations across analogs. For instance, substituents on the benzodioxole ring (e.g., methoxy vs. chloro groups) alter hydrophobic interactions. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, resolving conflicting in vitro data .
Q. What strategies mitigate poor aqueous solubility and bioavailability in preclinical studies?
- Methodological Answer : Formulation optimization includes nanoemulsions (e.g., Tween-80/PEG 400) or cyclodextrin inclusion complexes to enhance solubility. Prodrug design (e.g., phosphate ester derivatives) improves permeability. Pharmacokinetic studies in rodent models (IV/PO dosing) with LC-MS/MS quantification assess bioavailability improvements. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .
Q. How do structural modifications at the sulfamoyl-phenyl interface affect target selectivity and off-target risks?
- Methodological Answer : Introduce halogen substituents (e.g., Cl, F) at the phenyl ring to modulate electron density and steric effects. Compare binding to off-target receptors (e.g., adenosine A₂A vs. intended COX-2) using radioligand displacement assays. Meta-substitutions reduce hERG channel binding (patch-clamp electrophysiology), minimizing cardiac toxicity risks. SAR studies correlate logP values with selectivity indices .
Q. What experimental designs resolve contradictions in mechanistic studies (e.g., apoptotic vs. anti-inflammatory pathways)?
- Methodological Answer : Use transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to map signaling pathways in treated cells. CRISPR-Cas9 knockout models (e.g., p53⁻/⁻ or NF-κB⁻/⁻) isolate apoptotic vs. inflammatory effects. Time-resolved Western blotting tracks protein expression dynamics (e.g., Bcl-2, caspase-3, TNF-α) to clarify dominant mechanisms .
Q. Data Contradiction and Validation
Q. How to validate conflicting reports on metabolic stability across species?
- Methodological Answer : Conduct parallel microsomal stability assays (human vs. rat liver microsomes, 1 mg/mL protein, NADPH cofactor). LC-HRMS identifies species-specific metabolites (e.g., glucuronidation in humans vs. hydroxylation in rats). Cross-validate with in silico tools (e.g., StarDrop’s DMPK module) to predict metabolic hotspots and guide deuterium incorporation for stability enhancement .
Q. What controls are essential when interpreting cytotoxicity data against primary vs. cancer cell lines?
- Methodological Answer : Include primary human fibroblasts (e.g., HFF-1) as normal cell controls. Normalize viability data to mitochondrial activity (MTT) and membrane integrity (LDH release). Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. IC₅₀ ratios (cancer/normal cells) >10 indicate selective toxicity .
Q. Tables for Key Comparisons
Structural Feature | Impact on Activity | Reference |
---|---|---|
Benzodioxole ring | Enhances CNS penetration via logP ~2.5 | |
Sulfamoyl group (-SO₂NH₂) | Increases hydrogen bonding to COX-2 active site | |
Chlorophenyl substitution | Improves cytotoxicity (IC₅₀ ↓ by 40%) |
属性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-10(18)16-11-2-5-13(6-3-11)23(19,20)17-12-4-7-14-15(8-12)22-9-21-14/h2-8,17H,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVLIQZABDNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。